1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one - 1209971-65-2

1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Catalog Number: EVT-3155146
CAS Number: 1209971-65-2
Molecular Formula: C19H21NO3S
Molecular Weight: 343.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Synthesis of Heterocycles: Many papers focus on developing efficient and sustainable methods for synthesizing heterocyclic compounds, which are important building blocks in medicinal chemistry. [, , , , , , ]
  • Structure-Activity Relationships (SAR): Several studies investigate the relationship between the structure of synthesized compounds and their biological activity, aiming to identify key structural features responsible for desired pharmacological effects. [, , , ]
  • Antimicrobial Activity: A significant number of papers explore the potential of synthesized compounds as antimicrobial agents, evaluating their activity against various bacterial and fungal strains. [, , , ]
  • Anticonvulsant Activity: Some studies focus on the synthesis and evaluation of compounds with potential anticonvulsant activity, investigating their effects on different seizure models. [, ]
  • Molecular Docking & QSAR: Computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) analysis are employed to predict binding affinities, pharmacological profiles, and potential toxicity of synthesized compounds. [, , ]
  • Crystallographic Analysis: Several papers report the crystal structures of synthesized compounds, providing valuable insights into their three-dimensional conformation and intermolecular interactions. [, , , , , , , , , , ]
  • Compound Description: This compound was synthesized via a Michael addition reaction using 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst. It is considered a potential bioactive compound. []
  • Relevance: While this compound differs significantly in its core structure from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, both share a propan-1-one moiety. Additionally, both compounds are being investigated for potential biological activity. []
  • Compound Description: This compound incorporates a thiazole ring, a common motif in natural products and pharmaceuticals. Its molecular structure and electronic properties were analyzed using DFT calculations. []
  • Relevance: Both this compound and 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one demonstrate the exploration of diverse chemical scaffolds for potential pharmaceutical applications. While structurally distinct, the presence of aromatic rings and heterocyclic moieties highlights a common thread in medicinal chemistry research. []
  • Compound Description: The crystal structure of this compound was elucidated, revealing a monoclinic crystal system. []
  • Relevance: The structural differences between this compound and 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one are substantial. The research focus on crystallography further highlights a different avenue of scientific inquiry. []
  • Compound Description: This compound acts as a glycogen synthase kinase-3β inhibitor and displays intermolecular hydrogen bonding in its crystal structure. []
  • Relevance: The presence of a propan-1-one moiety in both this compound and 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one points to a common structural feature. Additionally, the investigation of both compounds for their biological activities, albeit different targets, showcases a shared interest in medicinal chemistry. []
  • Compound Description: This compound's crystal structure, characterized by a monoclinic system, was determined. []
  • Relevance: Similar to other entries, the structural dissimilarities between this compound and 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one are significant. The focus on crystallography in this research further distinguishes it. []
  • Compound Description: Synthesized through an aza-Michael addition reaction, this compound was evaluated for its affinity towards the 5-HT6 receptor, but showed poor binding. [, ]
  • Relevance: The shared propan-1-one moiety and the presence of a phenylsulfonyl group in both this compound and 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one highlight structural similarities. Additionally, the investigation of both compounds in the context of receptor binding, albeit different targets, underscores a common interest in understanding their biological interactions. [, ]
  • Compound Description: This compound served as a key precursor for synthesizing various heterocyclic compounds, including oxoketene gem-dithiol and 1,2-dithiole-3-thione derivatives. []
  • Relevance: This compound shares the propan-1-one core structure with 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one. Its utilization in synthesizing diverse heterocyclic systems highlights the importance of this core structure in building complex molecules. []
  • Compound Description: This compound, characterized by an orthorhombic crystal structure, exemplifies a chiral molecule. []
  • Relevance: Despite sharing the propan-1-one moiety with 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, this compound's structural variations are significant. The research emphasis on chirality adds another layer of complexity not directly relevant to the target compound. []
  • Compound Description: This series of compounds, featuring a benzo[b]thiophene scaffold, were investigated for their affinity towards 5-HT1A receptors. Modifications to the arylpiperazine and benzo[b]thiophene moieties were explored to understand their impact on binding affinity. []
  • Relevance: The presence of the propan-1-one linker and the exploration of arylpiperazine substituents in this series resonate with the structural elements present in 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one. Both research endeavors showcase the significance of fine-tuning molecular structures to optimize interactions with biological targets. []
  • Compound Description: This compound, structurally characterized through FTIR and FT-Raman analysis, was further investigated using DFT calculations. Molecular docking studies highlighted its potential biological activity. []
  • Relevance: This compound, while structurally distinct from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, shares the common theme of incorporating aromatic and heterocyclic rings, indicating a shared interest in exploring diverse chemical spaces for potential biological applications. []
  • Compound Description: This quinoline derivative was synthesized through a solvent-free Friedländer synthesis. DFT calculations were employed to understand its electronic properties and potential reactivity. []
  • Relevance: Although structurally distinct from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, both compounds exemplify the exploration of heterocyclic chemistry in medicinal chemistry research. []
  • Compound Description: The crystal structure of this compound, revealing a complex network of intermolecular interactions, was determined. []
  • Relevance: While this compound is structurally dissimilar to 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, both research endeavors underscore the importance of structural characterization in understanding molecular properties. []
  • Compound Description: The crystal structure of this compound, revealing a monoclinic crystal system, was determined. []
  • Relevance: This compound shares the propan-1-one moiety with 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one. Despite significant structural differences, this commonality highlights the versatility of this structural motif in building diverse molecules. []
  • Compound Description: This class of compounds, synthesized using a Brønsted acid ionic liquid catalyst, highlights the interest in creating molecules with multiple heterocyclic moieties. []
  • Relevance: While structurally diverse, both this class of compounds and 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one emphasize the exploration of heterocyclic chemistry and the use of diverse synthetic methodologies in building complex molecules with potential biological relevance. []
  • Compound Description: This series of asymmetric compounds, synthesized from (S)-2-amino-3-(4-(benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one, displayed promising antibacterial and antifungal activities. []
  • Relevance: The presence of the propan-1-one linker and the exploration of substituted aromatic rings in this series resonate with the structural elements present in 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one. This parallel emphasizes the continued interest in exploring similar chemical space for discovering new bioactive molecules. []
  • Compound Description: This compound, investigated for its effects on catecholamine stores, showcases the exploration of piperazine derivatives in pharmaceutical research. []
  • Relevance: While structurally distinct, both CIBA 1002‐Go and 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one incorporate a propan-1-one linker and explore the use of aromatic and heterocyclic substituents, highlighting common strategies in medicinal chemistry design. []
  • Compound Description: This series of compounds, designed around the 1,5-benzothiazepine scaffold, exhibited promising anticonvulsant activity. []
  • Relevance: While structurally distinct from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, both this series and the target compound demonstrate the exploration of diverse heterocyclic systems for potential therapeutic applications. []
  • Compound Description: This series, including both imide and non-imide analogs, were synthesized and displayed notable anticonvulsant and antinociceptive activities. The pyrrolidine-2,5-dione ring was identified as a key structural element for activity. []
  • Relevance: Although structurally different, this series and 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one share a common interest in exploring the propanamide/propanone moiety for its potential in developing bioactive compounds. []
  • Compound Description: This compound was successfully synthesized using microwave irradiation, highlighting the application of efficient synthetic techniques in heterocyclic chemistry. []
  • Relevance: While structurally distinct from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, both compounds demonstrate the synthesis and investigation of molecules containing the propan-1-one linker and various heterocyclic motifs, indicating a shared interest in exploring diverse chemical space. []
  • Compound Description: These compounds, synthesized through a multi-step process, highlight the use of condensation reactions in building complex molecular architectures. []
  • Relevance: Although structurally distinct from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, these compounds share the common theme of incorporating propan-1-one or structurally similar moieties within their frameworks. This overlap suggests a broader interest in utilizing such structural elements in designing new molecules. []
  • Compound Description: These chalcone derivatives showcase the structural diversity possible within this class of compounds. Their crystal structures were analyzed to understand their intermolecular interactions. []
  • Relevance: Although structurally distinct from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, these chalcones highlight the exploration of α,β-unsaturated ketones as potential bioactive scaffolds, albeit through different structural motifs. []
  • Compound Description: This pyrazoline derivative, synthesized from a chalcone precursor, highlights the versatility of chalcones as building blocks in organic synthesis. Its crystal structure, characterized by intermolecular hydrogen bonding, was elucidated. []
  • Relevance: The presence of the propan-1-one moiety in both this compound and 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one emphasizes a shared structural feature. Additionally, the utilization of similar synthetic strategies involving chalcone intermediates further connects these research endeavors. []
  • Compound Description: The crystal structure of this compound, revealing a triclinic crystal system, was determined. []
  • Relevance: This compound, while structurally distinct from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, highlights the incorporation of a propan-1-one linker and the exploration of heterocyclic substituents, indicating a shared interest in exploring similar chemical space. []
  • Compound Description: This compound's crystal structure, stabilized by intermolecular hydrogen bonding and π-π interactions, was elucidated. []
  • Relevance: While structurally distinct from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, both compounds exemplify the exploration of molecules incorporating the propan-1-one linker, suggesting a common interest in this structural motif. []
  • Compound Description: This compound's crystal structure revealed intermolecular hydrogen bonding and π-π interactions contributing to its stability. []
  • Relevance: Both this compound and 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one highlight the incorporation of propan-1-one and substituted aromatic rings in their structures, signifying a shared interest in these structural motifs. []
  • Compound Description: The crystal structure of this compound, characterized by weak C—H⋯π interactions, was determined. []
  • Relevance: While structurally distinct from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, this compound shares the propan-1-one moiety, highlighting the prevalence of this structural element in diverse chemical scaffolds. []
  • Compound Description: This compound's crystal structure, exhibiting a monoclinic crystal system, was determined. []
  • Relevance: Despite sharing the propan-1-one moiety with 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, this compound's structural variations are significant. The research emphasis on crystallography further distinguishes it. []
  • Compound Description: The crystal structure of this compound, featuring a distinct conformation of the pyrazole ring, was elucidated. []
  • Relevance: Despite sharing structural similarities with 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, including the presence of a phenylpropanone motif and a substituted aromatic ring, this compound differs significantly in its core structure and overall conformation. []
  • Compound Description: This series of dopamine D4 receptor agonists, inspired by the structure of PD 168077, displayed favorable pharmacokinetic profiles and showed in vivo activity in a rat penile erection model. The oxime moiety was identified as a key structural element for D4 agonist activity. []
  • Relevance: This series, while structurally distinct from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, exemplifies the exploration of arylpiperazine derivatives and the propan-1-one linker in medicinal chemistry, particularly for targeting G protein-coupled receptors. []
  • Compound Description: This sydnone derivative, with a determined crystal structure, highlights the diversity of heterocyclic chemistry. []
  • Relevance: While structurally distinct from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, both compounds exemplify the exploration of heterocyclic chemistry, even though their structures and potential applications differ significantly. []
  • Compound Description: This compound, another example of a sydnone derivative, was characterized through its crystal structure. []
  • Relevance: Although structurally distinct from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, both compounds demonstrate the incorporation of substituted aromatic rings and highlight the interest in exploring diverse chemical space for novel compounds. []
  • Compound Description: The crystal structure of this sydnone derivative, revealing intermolecular hydrogen bonding, was determined. []
  • Relevance: While structurally dissimilar to 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, both research endeavors highlight the importance of structural characterization in understanding molecular properties and potential applications. []
  • Compound Description: This indole derivative's crystal structure, characterized by C—H⋯O and C—H⋯π interactions, was analyzed. []
  • Relevance: The presence of the phenylsulfonyl group and the exploration of substituted aromatic rings in this compound are reminiscent of the structural features in 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one. Although their core structures differ, these shared elements highlight a common interest in exploring similar chemical space. []
  • Compound Description: This compound, characterized by its crystal structure, shares structural similarities with entry 33. []
  • Relevance: Similar to entry 33, the presence of the phenylsulfonyl group and the exploration of substituted aromatic rings in this compound are also observed in 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, indicating a common interest in exploring these structural features. []
  • Compound Description: This complex coordination polymer showcases the ability of 1-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one to act as a ligand, bridging cadmium(II) centers. []
  • Relevance: This complex, while not directly structurally related to 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, highlights the potential of propan-1-one derivatives with heterocyclic substituents to participate in metal coordination, suggesting a potential area for further investigation. []
  • Compound Description: This series of biheterocyclic compounds, synthesized through a cyclocondensation reaction, showcases the interest in exploring molecules with multiple heterocyclic moieties. []
  • Relevance: While structurally diverse, both this series of compounds and 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one emphasize the exploration of heterocyclic chemistry and the propan-1-one moiety in building complex molecules with potential biological relevance. []
  • Compound Description: The crystal structure of this compound, stabilized by C—H⋯O hydrogen bonds and C—H⋯π interactions, was determined. []
  • Relevance: Similar to entries 33 and 34, the presence of the phenylsulfonyl group and the propan-1-one moiety in this compound is also observed in 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one. This highlights a common interest in exploring these structural features, even though the core structures differ. []
  • Compound Description: This series of compounds, synthesized from 3-(1H-imidazol-1-yl)propan-1-one, demonstrated potent anti-Candida activity, surpassing fluconazole in some cases. The oxime ester moiety played a crucial role in their antifungal efficacy. []
  • Relevance: Although structurally distinct from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, this series highlights the exploration of propan-1-one derivatives for their potential in developing antifungal agents. The focus on incorporating different heterocycles and functional groups underscores the diverse strategies in medicinal chemistry research. []
  • Compound Description: This compound serves as a key precursor in the synthesis of [18F]‐Flouromisonidazole ([18F]‐FMISO), a radiotracer used for imaging hypoxia in tumors using PET. []
  • Relevance: Despite substantial structural differences from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, both molecules showcase the utilization of propan-1-one derivatives in designing compounds for specific applications, highlighting the versatility of this structural motif. []
  • Compound Description: The crystal structure of this compound, characterized by C—H⋯O and C—H⋯Br hydrogen bonds, was elucidated. []
  • Relevance: This compound, similar to entries 33, 34, and 37, also incorporates the phenylsulfonyl group and the propan-1-one moiety found in 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one. This recurring pattern underscores a common interest in exploring these specific structural features. []
  • Compound Description: This compound's crystal structure revealed a chair conformation for the piperidine ring and intermolecular C—H⋯O hydrogen bonding. []
  • Relevance: While structurally dissimilar to 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, this compound demonstrates the exploration of substituted piperidine rings in chemical synthesis, highlighting the diversity of approaches in building heterocyclic systems. []
  • Compound Description: The crystal structure of this compound, stabilized by weak C—H⋯O hydrogen bonds and π-π interactions, was analyzed. []
  • Relevance: Similar to entries 33, 34, 37, and 40, the presence of the phenylsulfonyl group and the propan-1-one moiety in this compound is also a key feature of 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one. This recurrence emphasizes a shared interest in exploring these specific structural elements in drug design. []
  • Compound Description: This compound, structurally similar to entries 33, 34, 37, 40, and 42, also incorporates the phenylsulfonyl group, the propan-1-one moiety, and an indole core. []
  • Relevance: This recurring pattern, also present in 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, highlights a consistent interest in exploring these specific structural elements in drug discovery. []
  • Compound Description: This compound's crystal structure revealed intermolecular hydrogen bonding and C—H⋯π interactions, contributing to its stability. []
  • Relevance: Although structurally distinct from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, both compounds showcase the use of substituted aromatic rings and the propan-1-one moiety in their structures, suggesting a common interest in exploring these building blocks. []
  • Compound Description: This copper(II) complex utilizes 1-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one as a ligand, demonstrating its coordination chemistry potential. []
  • Relevance: This complex, while structurally different from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, highlights the versatility of propan-1-one derivatives with heterocyclic substituents in coordinating with metal centers, suggesting a potential avenue for further research. []
  • Compound Description: This series of hybrid heterocycles, synthesized from (S)-2-amino-3-(4-(benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one, were investigated for their biological activity and subjected to molecular docking and ADME studies. []
  • Relevance: While structurally distinct from 1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, this series highlights the exploration of various heterocyclic systems, including thiazolidines, in medicinal chemistry research. The focus on developing hybrid molecules with potential bioactivity is a common theme in drug discovery. []

Properties

CAS Number

1209971-65-2

Product Name

1-(3-Phenylpyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one

IUPAC Name

3-(benzenesulfonyl)-1-(3-phenylpyrrolidin-1-yl)propan-1-one

Molecular Formula

C19H21NO3S

Molecular Weight

343.44

InChI

InChI=1S/C19H21NO3S/c21-19(12-14-24(22,23)18-9-5-2-6-10-18)20-13-11-17(15-20)16-7-3-1-4-8-16/h1-10,17H,11-15H2

InChI Key

NTELXBQMDFCJMR-UHFFFAOYSA-N

SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.